molecular formula C9H6ClN3O2 B172170 2-Chloro-3-nitroquinolin-4-amine CAS No. 132521-67-6

2-Chloro-3-nitroquinolin-4-amine

Cat. No. B172170
CAS RN: 132521-67-6
M. Wt: 223.61 g/mol
InChI Key: UBPICIQNBFNDIQ-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroquinolin-4-amine is a versatile material used in scientific research. Its unique properties make it valuable for various applications, ranging from drug discovery to organic synthesis .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry

2-Chloro-3-nitroquinolin-4-amine and its derivatives play a significant role in pharmaceutical chemistry. They serve as crucial intermediates in the synthesis of complex molecules. For instance, their reactions under microwave-mediated conditions and Buchwald–Hartwig amination have been reported to yield significant products like the pyoverdin chromophore, a subunit of siderophores, with up to 80% yield in some cases. These methods offer an alternative route to obtain compounds with potential biological activity, demonstrating the molecule's versatility in synthetic applications (Laschat et al., 2020).

Cytotoxic Activity and Fluorescence Properties

The compound and its derivatives have been investigated for their cytotoxic activity against cancer cell lines, showcasing their potential in cancer research. The solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, for example, was designed based on structure–activity relationship studies of similar cytotoxic derivatives. These derivatives exhibit fluorescence properties, making them valuable in biochemical assays and possibly in the development of diagnostic tools or therapeutic agents (Kadrić et al., 2014).

Synthesis of Antibacterial Agents

2-Chloro-3-nitroquinolin-4-amine derivatives have been synthesized and studied for their antibacterial properties. This research is crucial in the quest for new antibiotics, especially in the face of rising antibiotic resistance. The synthesis of 8-nitrofluoroquinolone derivatives and their subsequent testing against various bacterial strains illustrate the potential of these compounds in developing new antibacterial agents. Some derivatives showed promising activity against gram-positive strains, highlighting the molecule's importance in medicinal chemistry (Al-Hiari et al., 2007).

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of 2-Chloro-3-nitroquinolin-4-amine and its derivatives has been explored in various studies, providing insights into their reaction mechanisms. For instance, the mechanism of nitric oxide reactivity and fluorescence enhancement of specific probes synthesized from these compounds has been investigated, revealing valuable information about their chemical behavior. Understanding these mechanisms is crucial for designing faster-reacting probes and other applications in chemical and biological sciences (McQuade et al., 2010).

Future Directions

Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention . Researchers utilize this compound to explore new pathways and develop innovative solutions in the field of chemistry.

properties

IUPAC Name

2-chloro-3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPICIQNBFNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619712
Record name 2-Chloro-3-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitroquinolin-4-amine

CAS RN

132521-67-6
Record name 2-Chloro-3-nitro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132521-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-dichloro-3-nitroquinoline (5.3 g, 0.218 mol) was combined with 75 mL of 15 percent ammonia in methanol and the mixture was heated at about 45° C. for about 4 hours. The reaction mixture was cooled to room temperature, and the precipitated product was removed by filtration. The volume of methanol was reduced to about 35 mL, and the precipitated product was removed by filtration. The volume of methanol was then reduced to about 10 mL and the precipitated product was again removed by filtration. The combined solids were stirred in aqueous sodium bicarbonate, filtered, and dried to afford a solid product 4-amino-2-chloro-3-nitroquinoline.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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